molecular formula C20H24ClN5 B2747781 N-((3R,4R)-1-benzyl-4-methylpiperidin-3-yl)-2-chloro-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine CAS No. 923036-25-3

N-((3R,4R)-1-benzyl-4-methylpiperidin-3-yl)-2-chloro-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

Cat. No.: B2747781
CAS No.: 923036-25-3
M. Wt: 369.9
InChI Key: MXIDKFWWKNFJKE-PBHICJAKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a key intermediate in synthesizing tofacitinib, a Janus kinase (JAK) inhibitor used for autoimmune diseases . Its structure features:

  • Core: 7H-pyrrolo[2,3-d]pyrimidine, a bicyclic heteroaromatic system.
  • Substituents:
    • A 2-chloro group at position 2 of the pyrrolopyrimidine core.
    • An N-methyl group and a (3R,4R)-1-benzyl-4-methylpiperidin-3-yl moiety at the N4 position.
  • Stereochemistry: The (3R,4R) configuration of the piperidine ring is critical for biological activity .

The compound is synthesized via nucleophilic substitution under basic conditions (NaOH/MeOH), yielding high purity (95%) with minimal by-products .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[(3R,4R)-1-benzyl-4-methylpiperidin-3-yl]-2-chloro-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24ClN5/c1-14-9-11-26(12-15-6-4-3-5-7-15)13-17(14)25(2)19-16-8-10-22-18(16)23-20(21)24-19/h3-8,10,14,17H,9,11-13H2,1-2H3,(H,22,23,24)/t14-,17+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXIDKFWWKNFJKE-PBHICJAKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1N(C)C2=NC(=NC3=C2C=CN3)Cl)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CCN(C[C@@H]1N(C)C2=NC(=NC3=C2C=CN3)Cl)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24ClN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401335416
Record name N-[(3R,4R)-1-Benzyl-4-methyl-3-piperidinyl]-2-chloro-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401335416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

369.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

923036-25-3
Record name N-[(3R,4R)-1-Benzyl-4-methyl-3-piperidinyl]-2-chloro-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401335416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanism of Action

Biological Activity

N-((3R,4R)-1-benzyl-4-methylpiperidin-3-yl)-2-chloro-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a compound of significant interest due to its potential therapeutic applications, particularly in the field of oncology and autoimmune diseases. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.

The compound has the following chemical characteristics:

  • Molecular Formula : C21H26ClN5O2
  • Molecular Weight : 447.981 g/mol
  • SMILES Notation : C[C@@H]1CCN(Cc2ccccc2)C[C@@H]1N(C)c3nc(Cl)nc4c3ccn4S(=O)(=O)C
  • IUPAC Name : this compound

Research indicates that this compound acts as an inhibitor of specific kinases involved in cellular signaling pathways. In particular, it has been studied for its inhibitory effects on Glycogen Synthase Kinase 3 beta (GSK-3β), a key regulator in various cellular processes including metabolism and cell proliferation. The binding interactions within the ATP-binding site of GSK-3β have been elucidated through molecular dynamics simulations, revealing that the compound forms critical hydrogen bonds with residues in the active site, which is essential for its inhibitory activity .

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits potent inhibitory effects on GSK-3β. The IC50 value for this interaction has been reported at approximately 130 nM, indicating strong binding affinity and potential therapeutic relevance .

Structure–Activity Relationship (SAR)

A series of derivatives based on this compound have been synthesized to explore their biological activity and optimize their pharmacological profiles. Modifications to the piperidine and pyrimidine moieties were systematically evaluated to determine their effects on GSK-3β inhibition. Notably, the introduction of various substituents significantly influenced the potency of these compounds, highlighting the importance of structural features in determining biological activity .

Case Studies

  • Autoimmune Diseases : This compound has shown promise as a JAK inhibitor in models of rheumatoid arthritis. Its ability to modulate immune responses by inhibiting key signaling pathways positions it as a candidate for further clinical evaluation in autoimmune conditions .
  • Cancer Research : The compound's role as a potential anticancer agent has been investigated through its effects on tumor cell lines. Studies suggest that it may induce apoptosis in cancer cells by disrupting critical survival pathways mediated by GSK-3β and other kinases involved in cell cycle regulation .

Comparative Analysis with Other Compounds

Compound NameTarget KinaseIC50 (nM)Notes
N-(3R,4R)-1-benzyl...GSK-3β130Strong inhibitor with potential for autoimmune diseases
CP-690,550JAK< 1First-in-class JAK inhibitor for autoimmune diseases
TofacitinibJAK0.5 - 5Approved for rheumatoid arthritis

Scientific Research Applications

Pharmacological Applications

The primary applications of this compound are in the field of pharmacology, particularly as an inhibitor of certain protein kinases. The following sections outline its therapeutic potential:

Immunosuppressive Therapy

N-((3R,4R)-1-benzyl-4-methylpiperidin-3-yl)-2-chloro-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine has been studied for its role as an immunosuppressant. It is particularly relevant in organ transplantation and autoimmune diseases such as rheumatoid arthritis and lupus. The compound acts by inhibiting Janus kinase (JAK) pathways, which are crucial in the signaling processes of immune cells .

Treatment of Inflammatory Diseases

Research indicates that this compound may also be effective in treating inflammatory bowel diseases (IBD) and psoriasis. Its mechanism involves modulating immune responses and reducing inflammation through targeted inhibition of specific kinases involved in these pathways .

Cancer Therapy

There are ongoing studies exploring the efficacy of this compound in cancer therapies. Its ability to inhibit cell proliferation and induce apoptosis in certain cancer cell lines makes it a candidate for further investigation in oncological applications .

Case Studies

Several case studies highlight the therapeutic effects of this compound:

Study Objective Findings
Study on JAK InhibitionEvaluate immunosuppressive effectsDemonstrated significant reduction in immune response markers in animal models .
Clinical Trials for RAAssess efficacy in rheumatoid arthritisShowed improvement in disease activity scores compared to placebo .
Cancer Cell Line StudyInvestigate anti-cancer propertiesInduced apoptosis in leukemia cell lines with minimal toxicity to normal cells .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Compound Name Substituents (N4 Position) Core Modifications Key Features
Target Compound (3R,4R)-1-benzyl-4-methylpiperidin-3-yl, N-methyl, 2-chloro 7H-pyrrolo[2,3-d]pyrimidine Chlorine enhances binding affinity; benzyl group improves lipophilicity .
N4-(3-fluoro-4-chlorophenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (Compound 3) 3-fluoro-4-chlorophenyl 7H-pyrrolo[2,3-d]pyrimidine Halogenated aryl group; lacks stereochemical complexity.
N4-(4-bromophenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (Compound 10) 4-bromophenyl 7H-pyrrolo[2,3-d]pyrimidine Bromine increases molecular weight but may reduce metabolic stability.
N-[(3R,6S)-6-methylpiperidin-3-yl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine (CID 118115983) (3R,6S)-6-methylpiperidin-3-yl 7H-pyrrolo[2,3-d]pyrimidine Lacks benzyl and chlorine; stereochemistry differs (3R,6S vs. 3R,4R).
6-(4-Methoxyphenyl)-N-(1-naphthalen-1-ylmethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (20o) 1-naphthalen-1-ylmethyl, 4-methoxyphenyl 7H-pyrrolo[2,3-d]pyrimidine Bulky naphthyl group may hinder target binding; methoxy improves solubility.

Key Observations :

  • The target compound’s chlorine atom and chiral piperidine distinguish it from simpler aryl-substituted analogs, likely enhancing target specificity and pharmacokinetics .
  • Benzyl groups (e.g., in the target vs. CID 118115983) contribute to hydrophobic interactions in enzyme binding pockets .

Key Observations :

  • The target’s synthesis achieves higher yields (95%) compared to analogs (81–91%) due to optimized reaction conditions .
  • Chlorine introduction likely occurs early in the synthesis, whereas halogens in aryl-substituted analogs are pre-existing .

Structural Determinants of Activity :

  • Chlorine at position 2 : Enhances hydrogen bonding with kinase ATP-binding pockets .
  • Benzyl group : Increases membrane permeability, crucial for intracellular targets like JAKs .

Key Observations :

    Q & A

    Q. What are the key considerations for synthesizing this compound with high stereochemical purity?

    • Methodological Answer : The synthesis requires precise control of stereochemistry at the (3R,4R)-piperidine core. A common approach involves chiral resolution of intermediates, such as converting 3-amino-1-benzylpiperidine derivatives to methylamine intermediates using lithium aluminum hydride (LAH) reduction . For example, diastereomers of 5-((R)-1-phenylethyl)-5-azaspiro[2.4]heptan-7-amine were separated via column chromatography, leveraging differences in polarity . Key steps include:
    • Use of chiral auxiliaries (e.g., (R)-1-phenylethyl groups) to induce stereoselectivity.
    • Validation of stereochemical purity via X-ray crystallography or chiral HPLC .

    Q. How is the compound structurally characterized to confirm its configuration?

    • Methodological Answer : A combination of techniques is essential:
    • X-ray crystallography : Resolves absolute stereochemistry (e.g., SHELX software for refinement; R factor < 0.04 ensures accuracy) .
    • NMR spectroscopy : Key signals include the pyrrolo[2,3-d]pyrimidine NH proton (~δ 11.8 ppm in DMSO-d6) and piperidine methyl groups (~δ 1.2–1.5 ppm) .
    • HRMS : Confirms molecular formula (e.g., C13H19N5 for the core structure; deviation < 2 ppm) .

    Advanced Research Questions

    Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?

    • Methodological Answer : SAR studies should systematically modify substituents while retaining the (3R,4R)-piperidine and 2-chloro-pyrrolopyrimidine core. Examples:
    • Piperidine modifications : Replace benzyl with substituted aryl groups to evaluate steric/electronic effects .
    • Pyrrolopyrimidine alterations : Test 2-chloro vs. 2-fluoro or 2-methyl analogs for binding affinity .
      Example Table :
    Substituent (Position)Activity (IC50, nM)Key Finding
    2-Cl (Pyrrolopyrimidine)12.5Optimal for target binding
    4-Me (Piperidine)8.3Enhanced solubility without activity loss

    Q. How should contradictory data in biological assays be resolved?

    • Methodological Answer : Contradictions often arise from assay conditions or compound stability. Steps to address this:

    Replicate assays : Use independent batches of the compound to rule out synthesis variability.

    Stability testing : Monitor degradation under assay conditions (e.g., pH, temperature) via LC-MS .

    Target engagement assays : Confirm direct binding using SPR or thermal shift assays .
    For example, discrepancies in antiproliferative activity may stem from off-target effects, requiring orthogonal validation (e.g., gene knockdown) .

    Q. What computational methods are effective for predicting binding modes?

    • Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics (MD) simulations can predict interactions with targets like kinases or tubulin. Key steps:
    • Docking : Use crystal structures (PDB: 3QAK) to model the compound’s piperidine and pyrrolopyrimidine motifs in the active site .
    • MD simulations : Run 100-ns trajectories to assess stability of key hydrogen bonds (e.g., NH···Asp381 in kinase targets) .
      Validation via mutagenesis (e.g., Ala-scanning of predicted binding residues) is critical .

    Experimental Design Considerations

    Q. What strategies mitigate racemization during synthesis?

    • Methodological Answer : Racemization at the (3R,4R)-piperidine center can be minimized by:
    • Low-temperature reactions : Perform alkylation or amidation steps at 0–5°C .
    • Protecting groups : Use acid-labile groups (e.g., Boc) during steps involving basic conditions .
    • In-line monitoring : Track enantiomeric excess (ee) via chiral HPLC after each step .

    Q. How can metabolic stability be improved without compromising potency?

    • Methodological Answer : Strategies include:
    • Piperidine fluorination : Introduce fluorine at the 4-position to block CYP3A4-mediated oxidation .
    • Pyrrolopyrimidine substitution : Replace chlorine with trifluoromethyl to enhance metabolic stability .
      Example Data :
    ModificationMetabolic Half-life (Human Liver Microsomes)Potency (IC50, nM)
    2-Cl45 min12.5
    2-CF3120 min18.7

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.